molecular formula C24H22N2O4 B14953082 5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14953082
M. Wt: 402.4 g/mol
InChI Key: DQOGWNUYDDCLBS-XDOYNYLZSA-N
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Description

5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a pyrrol-2-one core structure with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the pyrrol-2-one core through cyclization reactions.
  • Introduction of the oxazole ring via condensation reactions.
  • Functionalization of the phenyl rings through Friedel-Crafts acylation or alkylation.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

  • Oxidation of the hydroxyl group forms a ketone.
  • Reduction of the carbonyl groups forms alcohols.
  • Substitution on the aromatic rings introduces various functional groups.

Scientific Research Applications

Chemistry

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology

  • Potential applications in drug discovery due to its complex structure.
  • Investigated for its interactions with biological targets.

Medicine

  • Explored for its potential therapeutic properties.
  • May serve as a lead compound for the development of new pharmaceuticals.

Industry

  • Potential use in the development of new materials with specific properties.
  • Studied for its applications in organic electronics.

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-ethylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-chlorophenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

  • The specific arrangement of substituents in 5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one may confer unique reactivity and properties.
  • Its potential applications in various fields make it a compound of interest for further research.

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

(4Z)-5-(4-ethylphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H22N2O4/c1-4-16-7-11-17(12-8-16)21-20(22(27)18-9-5-14(2)6-10-18)23(28)24(29)26(21)19-13-15(3)30-25-19/h5-13,21,27H,4H2,1-3H3/b22-20-

InChI Key

DQOGWNUYDDCLBS-XDOYNYLZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)C)/O)/C(=O)C(=O)N2C4=NOC(=C4)C

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=NOC(=C4)C

Origin of Product

United States

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